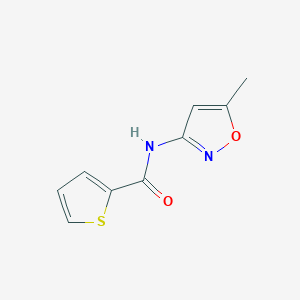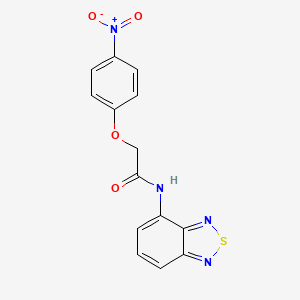![molecular formula C18H15N5 B5502957 N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)
N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine
説明
"N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine" is a compound of interest in chemical research due to its potential biological activity and unique chemical structure. This compound embodies a framework that suggests versatility in chemical reactions and potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of related triazole compounds typically involves the reaction of amino-triazole with acetyl chloride or similar acylating agents, followed by various cyclization reactions with hydrazine hydrate in ethanol. Such processes highlight the compound's flexible synthetic route, which can be tailored for different substituents to explore its chemical diversity (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as benzimidazole and triazole derivatives, often exhibits significant conformational diversity. These structures can form dimensional networks through intermolecular hydrogen bonds, showcasing the potential for complex molecular assembly and interaction (Li et al., 2012).
Chemical Reactions and Properties
Triazole derivatives are known for their versatile chemical reactivity, allowing for the synthesis of a wide range of products. For instance, they can undergo cycloaddition reactions, offering a pathway to novel antimicrotubule agents and highlighting their potential in medicinal chemistry (Stefely et al., 2010).
科学的研究の応用
Catalytic Applications
N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine and its derivatives have been studied for their potential as catalysts in various chemical reactions. For example, compounds synthesized from 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde have been found effective as catalysts in Suzuki–Miyaura coupling and the allylation of aldehydes (Singh et al., 2017).
Synthesis and Characterization
The synthesis of various derivatives of N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine has been a focus in research, exploring different methods of creation and characterization. Studies have described the synthesis of such compounds and their characterization using spectroscopic methods (Panchal & Patel, 2011).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene have been tested as antimicrobial agents, showing varying degrees of effectiveness (Al‐Azmi & Mahmoud, 2020).
Antioxidant and Antimicrobial Evaluation
Further extending its potential in biologically relevant applications, some 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. This research highlights the compound's potential in contributing to health-related fields (Baytas et al., 2012).
Potential in Anticancer Agents
Research has also delved into the potential of these compounds in anticancer applications. Certain synthesized derivatives have been tested as Bcl-2 inhibitory anticancer agents, indicating their relevance in cancer treatment strategies (Hamdy et al., 2013).
Structural Studies
The structure and molecular interactions of certain derivatives have been explored, providing insights into their chemical behavior and potential applications. This includes studies on molecular conformation and hydrogen bonding patterns (Li et al., 2012).
Antifungal Activity
The synthesis of triazolylindole derivatives and their evaluation for antifungal activity represent another area of interest. This underscores the broad spectrum of potential biological activities of these compounds (Singh & Vedi, 2014).
特性
IUPAC Name |
(E)-1-(1-benzylindol-3-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-2-6-15(7-3-1)11-22-12-16(10-21-23-13-19-20-14-23)17-8-4-5-9-18(17)22/h1-10,12-14H,11H2/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLNHWPEWLAAOP-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-benzylindol-3-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)
![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)


![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)
